N-Methoxy-N-methylpyrimidine-5-carboxamide
Overview
Description
N-Methoxy-N-methylpyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
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Biological Activity
N-Methoxy-N-methylpyrimidine-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, highlighting its pharmacological properties, particularly in anti-cancer and anti-inflammatory contexts.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with appropriate substituents to enhance biological activity. The structural characteristics of this compound include a methoxy group and a methyl group attached to the nitrogen atom of the pyrimidine ring, which are crucial for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for some derivatives were found to be comparable to established chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
This compound | MCF-7 | 6.13 | |
Pyrimidinone-5-carbonitriles | Caco-2 | 5.34 | |
Thiopyrimidine derivative | MCF-7 | 6.13 |
2. Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory properties. Studies have shown that it can inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS, which are involved in the inflammatory response. This inhibition is crucial for reducing inflammation in various pathological conditions .
Table 2: Anti-inflammatory Effects of Pyrimidine Derivatives
Compound | Inflammatory Marker | Effect | Reference |
---|---|---|---|
This compound | COX-2 | Inhibition | |
Pyrimidine derivatives | iNOS | Significant reduction |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the pyrimidine ring significantly affect the biological activity of these compounds. Substituents such as electron-withdrawing or electron-donating groups can enhance or diminish the potency against specific targets like enzymes involved in cancer progression or inflammation .
Key Findings from SAR Studies :
- Electron-withdrawing groups at specific positions on the pyrimidine ring enhance anti-inflammatory activity.
- Methyl substitutions improve binding affinity to target proteins involved in cancer cell proliferation.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against a panel of human cancer cell lines using the NCI-60 cell line screening method. The results indicated that this compound inhibited cell growth by inducing apoptosis, with a notable effect on G2/M phase arrest in MCF7 cells .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was explored through in vivo models where this compound was administered to mice with induced inflammation. The results demonstrated a significant reduction in swelling and pain compared to control groups, correlating with decreased levels of inflammatory cytokines .
Properties
IUPAC Name |
N-methoxy-N-methylpyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-8-5-9-4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEDKFGMGPCVAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=CN=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735330 | |
Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823189-68-0 | |
Record name | N-Methoxy-N-methylpyrimidine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.